3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
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Overview
Description
3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: is a chemical compound with the molecular formula C13H12F3N3O2S and a molecular weight of 331.32 g/mol . This compound is characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring, a trifluoromethyl group attached to the phenyl ring, and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific chemical properties .
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug discovery and development processes .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and chemical processes .
Mechanism of Action
The mechanism of action of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and sulfonamide groups can form hydrogen bonds with target molecules, stabilizing the compound-target complex .
Comparison with Similar Compounds
- 4-Amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
- 3,4-Diamino-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
- 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonic acid
Uniqueness:
- The presence of two amino groups at the 3 and 4 positions on the benzene ring distinguishes it from other similar compounds.
- The trifluoromethyl group enhances its chemical stability and lipophilicity, making it more effective in certain applications.
- The sulfonamide group provides additional sites for hydrogen bonding, increasing its binding affinity to target molecules .
Properties
IUPAC Name |
3,4-diamino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)19-22(20,21)10-4-5-11(17)12(18)7-10/h1-7,19H,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPWNSMTTFOWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395570 |
Source
|
Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380349-00-8 |
Source
|
Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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